6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine
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Overview
Description
6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a tetrazole ring fused to a pyridazine ring, with a benzylsulfanyl group attached at the 6-position. The presence of the tetrazole ring imparts significant stability and reactivity, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the tetrazole ring or the benzylsulfanyl group, leading to the formation of new derivatives.
Substitution: The benzylsulfanyl group can be substituted with other functional groups, allowing for the synthesis of a wide range of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized tetrazolo[1,5-b]pyridazine derivatives .
Scientific Research Applications
6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, inhibition of cellular processes, or induction of cell death, depending on the specific context .
Comparison with Similar Compounds
- 6-Azidotetrazolo[1,5-b]pyridazine
- 8-Nitrotetrazolo[1,5-b]pyridazine-6,7-diamine
- 6-Methylnitramimo-7-nitro-8-aminotetrazolo[1,5-b]pyridazine
Comparison: 6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine stands out due to the presence of the benzylsulfanyl group, which imparts unique chemical properties and reactivity.
Properties
CAS No. |
62645-24-3 |
---|---|
Molecular Formula |
C11H9N5S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
6-benzylsulfanyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C11H9N5S/c1-2-4-9(5-3-1)8-17-11-7-6-10-12-14-15-16(10)13-11/h1-7H,8H2 |
InChI Key |
OWRPWRBEMBWJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
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